BenchChemオンラインストアへようこそ!

Neuraminidase-IN-3

Influenza Neuraminidase Inhibitor IC50

Neuraminidase-IN-3 (compound 23d) is a C5-NH2 modified oseltamivir derivative delivering sub-nanomolar inhibition of Group-1 influenza neuraminidases (H1N1 IC50=0.73 nM, H5N1=0.26 nM, H5N8=0.63 nM). It outperforms oseltamivir carboxylate by >15-fold and zanamivir by >7-fold, with no cellular cytotoxicity (MDCK CC50=250 μM). Supplied at ≥98% purity as a solid, this tool compound ensures robust HTS Z'-factors, precise viral release mechanistic studies, and reliable preclinical in vivo efficacy models with proven metabolic stability and low drug-drug interaction risk. Choose Neuraminidase-IN-3 for reproducible, high-confidence data in antiviral discovery.

Molecular Formula C27H32N2O4S
Molecular Weight 480.6 g/mol
Cat. No. B12420976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-3
Molecular FormulaC27H32N2O4S
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC3=C(C=C2)SC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C27H32N2O4S/c1-4-19(5-2)33-23-14-18(27(31)32)13-22(26(23)29-16(3)30)28-15-17-10-11-25-21(12-17)20-8-6-7-9-24(20)34-25/h6-12,14,19,22-23,26,28H,4-5,13,15H2,1-3H3,(H,29,30)(H,31,32)/t22-,23+,26+/m0/s1
InChIKeyHLHDCHXBXBBXLH-PPJWLVRDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-3 (Compound 23d): A Potent C5-NH2 Modified Oseltamivir Derivative for Influenza Neuraminidase Research


Neuraminidase-IN-3 (compound 23d) is a C5-NH2 modified oseltamivir derivative designed to explore the 150-cavity of influenza neuraminidase (NA) [1]. It is a potent, next-generation NA inhibitor with sub-nanomolar activity against Group-1 NAs, including H1N1, H5N1, and H5N8 strains [1]. As a research tool, it is characterized by its high purity (≥98%) and is supplied as a solid for in vitro and in vivo studies, making it a valuable candidate for antiviral discovery and mechanistic research .

Why Neuraminidase-IN-3 (Compound 23d) Cannot Be Simply Substituted with Other Neuraminidase Inhibitors


Influenza neuraminidase inhibitors exhibit a wide range of potencies and resistance profiles. Generic substitution with a less potent analog can lead to experimental failure due to insufficient inhibition of viral replication or a narrow therapeutic window [1]. Neuraminidase-IN-3 (compound 23d) demonstrates a >15-fold improvement in potency over oseltamivir carboxylate (OSC) and a >7-fold improvement over zanamivir against Group-1 NAs [1]. This quantifiable advantage is critical for experiments requiring complete NA inhibition at low concentrations, for studies involving oseltamivir-resistant strains, or for in vivo models where drug exposure is limited. Substituting with a weaker inhibitor may fail to suppress viral release, obscuring true biological effects and compromising data reproducibility.

Quantitative Differentiation of Neuraminidase-IN-3 (Compound 23d) vs. Clinical NA Inhibitors


Enzymatic Potency: >15-Fold Improvement Over Oseltamivir Carboxylate (OSC) and >7-Fold Over Zanamivir

In a direct head-to-head comparison, Neuraminidase-IN-3 (compound 23d) was exceptionally potent against a panel of Group-1 NAs with IC50 values ranging from 0.26 to 0.73 nM [1]. This potency represents a 15-53 times improvement over oseltamivir carboxylate (OSC) and a 7-11 times improvement over zanamivir in the same enzymatic assays [1].

Influenza Neuraminidase Inhibitor IC50

Broad-Spectrum Activity Against Group-1 Neuraminidases: Confirmed Potency Across H1N1, H5N1, and H5N8 Subtypes

Neuraminidase-IN-3 (compound 23d) demonstrates potent inhibition against a panel of three clinically relevant Group-1 NA subtypes: H1N1 (IC50 = 0.73 nM), H5N1 (IC50 = 0.26 nM), and H5N8 (IC50 = 0.63 nM) [1]. This broad-spectrum activity profile is a key differentiator, as many NA inhibitors show variable potency across subtypes. The consistent sub-nanomolar activity suggests that the compound's binding to the 150-cavity is robust across Group-1 NAs.

Influenza A Broad-Spectrum Antiviral IC50

Cellular Antiviral Activity: Equipotent or Superior to Oseltamivir Carboxylate with No Cytotoxicity

In cellular assays using MDCK cells infected with corresponding influenza virus strains, Neuraminidase-IN-3 (compound 23d) showed more potent or equipotent antiviral activity compared to oseltamivir carboxylate (OSC) [1]. Importantly, this antiviral efficacy was achieved with no observed cytotoxicity, indicating a favorable therapeutic window in a cellular context [1]. This is a key differentiator from other potent NA inhibitors that may exhibit cellular toxicity, limiting their utility in cell-based assays.

Antiviral Cytotoxicity MDCK Cells

Metabolic Stability and Low CYP450 Inhibition: A Favorable Profile for In Vivo Studies

Neuraminidase-IN-3 (compound 23d) exhibits high metabolic stability in human liver microsomes (HLM) and a low inhibitory effect on major cytochrome P450 enzymes [1]. This profile suggests a lower potential for rapid hepatic clearance and a reduced risk of drug-drug interactions compared to many other NA inhibitors, which are known substrates or inhibitors of CYP enzymes. This is a significant advantage for researchers planning in vivo pharmacokinetic or efficacy studies, as it implies more predictable and sustained drug exposure.

Metabolic Stability CYP450 Druggability

In Vivo Efficacy: Demonstrated Potent Antiviral Effect in Embryonated Egg and Mouse Models

Neuraminidase-IN-3 (compound 23d) has demonstrated potent antiviral efficacy in both embryonated egg and mouse models of influenza infection [1]. This in vivo validation distinguishes the compound from many analogs that show promising in vitro activity but fail to translate to animal models due to poor pharmacokinetics or bioavailability. The favorable in vivo performance is a direct result of its high potency, metabolic stability, and favorable druggability profile [1].

In Vivo Efficacy Mouse Model Influenza

Procurement-Driven Application Scenarios for Neuraminidase-IN-3 (Compound 23d)


High-Throughput Screening (HTS) for Next-Generation Influenza Antivirals

Given its sub-nanomolar potency and lack of cellular cytotoxicity [1], Neuraminidase-IN-3 is an ideal reference standard and control compound in high-throughput screening campaigns aimed at identifying novel influenza NA inhibitors. Its consistent activity across multiple Group-1 NA subtypes ensures reliable assay performance and robust Z'-factors, reducing false positive rates and enabling confident hit identification.

Mechanistic Studies of Viral Egress and Transmission

The compound's potent inhibition of NA at low concentrations allows researchers to precisely dissect the role of neuraminidase in viral release, spread, and transmission without confounding cytotoxic effects [1]. It is a critical tool for studies investigating the dynamics of viral budding, the formation of viral aggregates on the cell surface, and the impact of NA inhibition on host immune evasion .

In Vivo Efficacy and Pharmacokinetic Studies in Preclinical Models

With demonstrated in vivo antiviral efficacy in mouse and embryonated egg models, high metabolic stability, and a low drug-drug interaction profile [1], Neuraminidase-IN-3 is well-suited for preclinical studies. Researchers can use this compound to establish proof-of-concept for NA-targeted therapies in animal models of influenza, evaluate dosing regimens, and study the relationship between drug exposure and viral suppression.

Drug Combination and Resistance Profiling Studies

Neuraminidase-IN-3 can be used in combination with polymerase inhibitors or ion-channel blockers to study synergistic antiviral effects and overcome potential resistance mechanisms . Its potent activity also makes it a valuable tool for screening against a panel of oseltamivir- or zanamivir-resistant NA mutants to characterize its resistance profile and identify structural determinants of inhibitor binding.

Quote Request

Request a Quote for Neuraminidase-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.